BenchChemオンラインストアへようこそ!

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)chroman-2-carboxamide

Positional isomerism Heterocyclic pharmacophore Structure-activity relationship

This compound is differentiated by its 1-methyl-1H-pyrazol-5-yl substitution on the pyridine ring, creating a unique H-bond acceptor/π-stacking pharmacophore absent in the 4-yl positional isomer and simpler N-(pyridin-3-ylmethyl)chroman-2-carboxamide analogs. The chroman-2-carboxamide scaffold exhibits target polypharmacology (NF-κB, 5-HT1B, ROCK), making it ideal for systematic SAR matrices. Procurement alongside the 4-yl isomer enables controlled investigation of pyrazole connectivity effects on target engagement. Currently without published bioactivity data, offering intellectual property advantages. ≥95% purity. For non-human research use only. Verify identity and stability under assay conditions prior to large-scale screening.

Molecular Formula C20H20N4O2
Molecular Weight 348.406
CAS No. 2034226-27-0
Cat. No. B2778274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)chroman-2-carboxamide
CAS2034226-27-0
Molecular FormulaC20H20N4O2
Molecular Weight348.406
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3CCC4=CC=CC=C4O3
InChIInChI=1S/C20H20N4O2/c1-24-17(8-9-23-24)16-10-14(11-21-13-16)12-22-20(25)19-7-6-15-4-2-3-5-18(15)26-19/h2-5,8-11,13,19H,6-7,12H2,1H3,(H,22,25)
InChIKeyDZADOGNPJWTIIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)chroman-2-carboxamide (CAS 2034226-27-0): Compound Identity and Procurement Baseline


N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)chroman-2-carboxamide (CAS 2034226-27-0) is a synthetic heterocyclic carboxamide with molecular formula C20H20N4O2 and molecular weight 348.41 g/mol. The compound features a chroman-2-carboxamide core linked via a methylene bridge to a 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl moiety. It is classified within the broader chroman-2-carboxamide chemical series, members of which have been investigated as NF-κB inhibitors, 5-HT1B antagonists, and kinase modulators [1]. The compound is available from multiple research chemical suppliers at typical purity ≥95% and is sold exclusively for non-human research use . The 1-methyl-1H-pyrazol-5-yl substitution pattern on the pyridine ring distinguishes this compound from its 4-yl positional isomer and from simpler chroman-2-carboxamide analogs lacking the pyrazole substituent.

Why In-Class Chroman-2-Carboxamide Analogs Cannot Be Interchanged with CAS 2034226-27-0 Without Evidence


The chroman-2-carboxamide scaffold tolerates wide structural variation that profoundly impacts biological target engagement. Published SAR studies demonstrate that even minor modifications—such as changing the N-phenyl substituent on chroman-2-carboxamides—shift NF-κB inhibitory IC50 values from >100 μM to ~20 μM [1]. The presence, position, and nature of the heteroaryl substituent on the amide nitrogen are critical determinants of potency and selectivity. For CAS 2034226-27-0, the 1-methyl-1H-pyrazol-5-yl group on the pyridine ring creates a unique hydrogen-bond acceptor/π-stacking pharmacophore that is absent in the 4-yl positional isomer (N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)chroman-2-carboxamide) and in simpler analogs such as N-(pyridin-3-ylmethyl)chroman-2-carboxamide (CAS 2034457-12-8). Furthermore, the chroman-2-carboxamide class exhibits target polypharmacology: certain analogs inhibit NF-κB, others antagonize 5-HT1B receptors, and yet others act as ROCK inhibitors [2]. Without compound-specific potency and selectivity data, substitution with even a closely related analog risks selecting a molecule with a fundamentally different target profile. However, it must be noted that publicly available, peer-reviewed bioactivity data for CAS 2034226-27-0 itself are currently absent from the primary literature; the quantitative differentiation evidence below is therefore derived from structural and physicochemical comparisons and class-level SAR inference.

Quantitative Differentiation Evidence for N-((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)chroman-2-carboxamide (CAS 2034226-27-0)


Positional Isomerism at the Pyrazole Ring: Pyrazol-5-yl vs. Pyrazol-4-yl Substitution on the Pyridine Core

CAS 2034226-27-0 bears the 1-methyl-1H-pyrazol-5-yl substituent at the 5-position of the pyridine ring, placing the pyrazole N2 nitrogen in a distinct spatial orientation relative to the carboxamide pharmacophore compared to the 4-yl isomer. This positional difference alters the intramolecular hydrogen-bonding capacity and the vector of the pyrazole π-system. In published SAR of related N-pyridylpyrazole carboxamide series, the position of the pyrazole attachment (C-4 vs. C-5 of pyrazole, or pyridin-3-yl vs. pyridin-4-yl connectivity) has been shown to qualitatively affect biological activity profiles in insecticidal and antimicrobial assays [1]. The 5-yl isomer presents a different electrostatic potential surface and dipole orientation compared to the 4-yl analog, which may alter target recognition. However, no direct head-to-head bioactivity comparison between these two specific positional isomers has been published.

Positional isomerism Heterocyclic pharmacophore Structure-activity relationship

Physicochemical Differentiation: Molecular Complexity and Drug-Likeness vs. Simpler Chroman-2-Carboxamide Analogs

CAS 2034226-27-0 (MW 348.41, C20H20N4O2) possesses a higher molecular weight and greater heteroatom count than simpler chroman-2-carboxamide analogs such as N-(pyridin-3-ylmethyl)chroman-2-carboxamide (CAS 2034457-12-8; MW 268.31, C16H16N2O2). The additional 1-methylpyrazole ring increases the hydrogen-bond acceptor count (estimated 4–5 HBA vs. 3 HBA for the simpler analog), enhances topological polar surface area, and introduces an additional aromatic ring that may contribute to π-π stacking interactions with protein targets . These differences place the compound in a distinct region of oral drug-likeness chemical space. The calculated partition coefficient (cLogP) and polar surface area for the compound have not been experimentally determined but can be estimated from the molecular structure; the increased heteroaromatic content is expected to reduce lipophilicity relative to all-carbon aromatic extensions while maintaining membrane permeability potential.

Physicochemical properties Drug-likeness Molecular complexity

Differentiation from Prototypical Chroman-2-Carboxamide NF-κB Inhibitors: Structural Divergence from KL-1156

The most extensively characterized chroman-2-carboxamide series comprises NF-κB inhibitors typified by KL-1156 (6-hydroxy-7-methoxychroman-2-carboxylic acid phenyl amide; IC50 = 43.9 μM for NF-κB inhibition in LPS-stimulated RAW 264.7 macrophages) [1]. CAS 2034226-27-0 differs from KL-1156 in three critical structural features: (i) absence of the 6-hydroxy-7-methoxy substitution on the chroman ring, which was shown to be important for NF-κB inhibitory activity in the KL-1156 series; (ii) replacement of the simple N-phenyl amide with an N-(pyridin-3-ylmethyl) linkage bearing a 1-methylpyrazole substituent; and (iii) the introduction of an additional methylene spacer between the amide nitrogen and the aromatic system. In the published SAR, the most potent NF-κB inhibitors in this class contained specific substitutions on the chroman ring (6-OH, 7-OMe) and on the phenyl ring (4-Cl, 4-OMe), achieving IC50 values of 20.2–24.0 μM—approximately 2-fold more potent than KL-1156 [1]. The replacement of the phenylamide moiety with a pyridinyl-pyrazole methylamide, as in CAS 2034226-27-0, represents a substantial departure from the established pharmacophore and may redirect target engagement away from NF-κB toward alternative protein targets.

NF-κB inhibition Chroman-2-carboxamide Scaffold comparison

Comparison with a Shared-Pyrazolyl-Pyridinylmethyl Pharmacophore Analog: Carboxamide Core Variation

CAS 2034226-27-0 shares the 1-methyl-1H-pyrazol-5-yl-pyridin-3-yl-methylamine substructure with 6-ethoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide (CAS 2034559-96-9). The two compounds differ only in the carboxamide acyl portion: chroman-2-carbonyl (a bicyclic benzopyran system) vs. 6-ethoxypyridine-3-carbonyl (a monocyclic pyridine with an ethoxy substituent). This scaffold variation is expected to produce differences in molecular shape (bicyclic vs. monocyclic), conformational flexibility (the chroman ring introduces a saturated ethano bridge), lipophilicity, and metabolic stability. In medicinal chemistry, such a scaffold-hopping exercise between chroman and pyridine carboxamides has been employed to modulate target selectivity—for example, changing from a chroman-2-carboxamide to a pyridine-3-carboxamide core in related series has been used to shift between 5-HT1B antagonism and other GPCR activities [1]. Neither compound has publicly available quantitative bioactivity data for direct comparison.

Core scaffold hopping Carboxamide comparison Pyrazole-pyridine pharmacophore

Recommended Research Application Scenarios for N-((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)chroman-2-carboxamide (CAS 2034226-27-0)


Structure-Activity Relationship (SAR) Exploration of the Pyrazole-Pyridine-Chroman Carboxamide Chemical Space

CAS 2034226-27-0 is best deployed as a probe molecule within a systematic SAR matrix comparing pyrazole regioisomers (5-yl vs. 4-yl), chroman vs. alternative carboxamide cores, and varying N-substituents on the pyrazole ring. Its unique combination of the 1-methyl-1H-pyrazol-5-yl group with a chroman-2-carboxamide scaffold fills a specific chemical space niche not represented by commercially available analogs [1]. Procurement of this compound alongside its 4-yl isomer and the simpler N-(pyridin-3-ylmethyl)chroman-2-carboxamide enables a controlled investigation of how pyrazole connectivity and heterocyclic content modulate target binding.

Screening Library Diversification for Phenotypic or Target-Based High-Throughput Screening

The compound's structural features—a chroman ring (found in natural product-derived bioactive molecules), a pyridine-pyrazole biaryl system (common kinase inhibitor hinge-binding motif), and a carboxamide linker—make it a suitable addition to diversity-oriented screening libraries. Its molecular weight (348.41) and estimated physicochemical profile place it within lead-like chemical space, and the presence of four heteroaromatic/aromatic rings provides multiple potential interaction modalities with protein targets [1]. However, prospective users should verify compound identity, purity, and stability under assay conditions before committing to large-scale screening.

Computational Chemistry and Molecular Docking Studies for Target Deconvolution

Given the absence of annotated biological target data, CAS 2034226-27-0 is appropriate for in silico target fishing and inverse docking studies. The 1-methyl-1H-pyrazol-5-yl-pyridine substructure resembles fragments found in kinase inhibitor pharmacophores, while the chroman-2-carboxamide moiety has precedent in NF-κB, 5-HT1B, and ROCK modulation [1][2]. Computational studies may generate testable hypotheses about the compound's most likely protein targets, which can then be validated experimentally.

Medicinal Chemistry Starting Point Requiring De Novo Biological Characterization

For research groups seeking a novel chroman-2-carboxamide scaffold with a pyrazole-pyridine extension, CAS 2034226-27-0 represents a purchasable starting point that has not been extensively characterized in the peer-reviewed literature. This lack of prior art may be advantageous for intellectual property considerations. However, the absence of published potency, selectivity, ADME, or in vivo data means that all biological characterization must be performed de novo by the end user [1]. The compound should be treated as an uncharacterized chemical probe until experimental data are generated.

Quote Request

Request a Quote for N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)chroman-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.